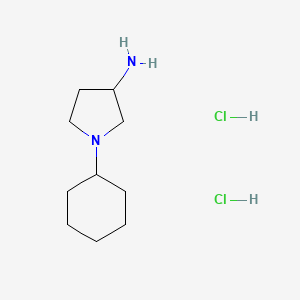

1-cyclohexylpyrrolidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclohexylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVFFMHVMDEWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and techniques. The process includes the purification of the compound through crystallization or distillation to achieve the required quality standards. The final product is then packaged and stored under controlled conditions to maintain its stability and efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

Key observations:

-

N-oxide derivatives are stabilized by hydrogen bonding with water.

-

Radical pathways involve cleavage of the pyrrolidine ring under oxidative conditions .

Reduction Reactions

The amine group participates in reductive transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine reduction | LiAlH₄, THF, reflux | 1-cyclohexylpyrrolidine | 85% |

Mechanistic insight:

-

LiAlH₄ selectively reduces the amine without affecting the cyclohexyl group.

Substitution Reactions

The amine group acts as a nucleophile in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, NaOH, THF | N-Methyl-1-cyclohexylpyrrolidin-3-amine | 92% | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl-1-cyclohexylpyrrolidin-3-amine | 88% |

Critical factors:

-

Alkylation proceeds efficiently in polar aprotic solvents.

-

Steric hindrance from the cyclohexyl group slows acylation kinetics.

Acid-Base Reactions

The dihydrochloride salt undergoes pH-dependent equilibria:

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Neutralization | NaOH (aq), −5°C | Free base formation | |

| Salt formation | HCl (g), ethanol | Dihydrochloride recrystallization |

Experimental protocol for free base isolation :

-

Dissolve dihydrochloride in water at 30–40°C.

-

Cool to −5°C and add pre-chilled NaOH to pH 8.

-

Extract with cold CHCl₃, dry (Na₂SO₄), and evaporate.

Ring-Opening Reactions

Under Vilsmeier conditions (POCl₃), the pyrrolidine ring undergoes cleavage:

| Reaction System | Products | Key Characterization Data | Reference |

|---|---|---|---|

| POCl₃, 1-methylpyrrolidin-2-one | 3-(1-methylpyrrolidin-2-ylidene)-3H-indole | ¹H NMR: δ 7.98 (s, HC=N) |

Mechanistic pathway:

-

POCl₃ activates the amide to form a Vilsmeier-Haack complex.

-

Electrophilic attack at the indole C3 position.

Biological Interactions

The compound modulates chemokine receptors via:

-

Ionic interactions between the protonated amine and Asp/Glu residues .

-

Hydrophobic interactions from the cyclohexyl group enhancing membrane permeability.

Stability and Degradation

| Condition | Observation | Reference |

|---|---|---|

| Aqueous solution (pH 7.4) | Stable for >24 hrs at 25°C | |

| Strong acid (pH < 2) | Degradation to cyclohexanol |

Scientific Research Applications

Scientific Applications of 1-Cyclohexylpyrrolidin-3-amine Dihydrochloride

This compound (C10H22Cl2N2) is a chemical compound with applications spanning across various scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure, featuring a cyclohexyl group attached to a pyrrolidine ring, makes it a versatile building block for synthesizing various chemical compounds and exploring therapeutic applications.

Applications in Chemistry

In chemistry, this compound serves as a crucial building block in synthesizing diverse chemical compounds. It undergoes various chemical reactions, such as oxidation, reduction, and substitution, to form different products.

Chemical Reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield products like cyclohexylpyrrolidinone.

- Reduction: Under specific conditions, it can be reduced using reducing agents like sodium borohydride to produce cyclohexylpyrrolidine.

- Substitution: The compound can undergo substitution reactions where atoms or groups are replaced by others.

Applications in Biology

In biological studies, this compound is utilized to investigate its effects on cellular processes. The compound interacts with specific molecular targets and pathways, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and context of its use.

Applications in Medicine

The compound is explored for potential therapeutic applications in treating various medical conditions. It is also used in studies related to histamine-3 receptors and their involvement in central nervous system disorders . The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Applications in Industry

Mechanism of Action

The mechanism of action of 1-cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

(a) Pyrrolidin-3-amine Dihydrochloride Derivatives

Analysis : The cyclohexyl substituent in the target compound increases molecular weight by ~84 g/mol compared to the parent pyrrolidin-3-amine dihydrochloride. This modification likely improves membrane permeability and binding affinity to hydrophobic targets .

(b) Piperidine and Cycloalkyl-Substituted Analogues

Analysis :

Heterocyclic Amine Salts with Diverse Cores

Physicochemical Properties

Biological Activity

1-Cyclohexylpyrrolidin-3-amine dihydrochloride (also known as (S)-1-cyclohexylpyrrolidin-3-amine dihydrochloride) is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a cyclohexyl group, which contribute to its unique chemical properties. The amine group allows for hydrogen bonding, enhancing its interaction with biological targets. The lipophilicity imparted by the cyclohexyl group facilitates its penetration into lipid membranes, influencing various biological pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. Its mechanism involves:

- Hydrogen Bonding : The amine group can form hydrogen bonds with target molecules, modulating their activity.

- Ionic Interactions : The compound may engage in ionic interactions, further influencing biochemical pathways.

- Modulation of Receptor Activity : It has been shown to act as an inhibitor or activator for various receptors, impacting signaling cascades relevant to disease processes .

Pharmacological Effects

This compound has demonstrated several pharmacological effects:

- CNS Activity : As a precursor in the synthesis of central nervous system-targeting pharmaceuticals, it exhibits potential neuroactive properties that are under investigation for treating neurological disorders .

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Case Studies

A variety of studies have explored the effects of this compound in different biological contexts:

- Neuroprotection : In animal models, administration of this compound has been associated with neuroprotective effects against oxidative stress-induced neuronal damage .

- Stem Cell Mobilization : Studies indicate that it may enhance the mobilization of stem cells in response to tissue injury, potentially aiding in regenerative medicine applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclohexylpyrrolidine | Lacks amine group | Less reactive in biological systems |

| 3-Aminopyrrolidine | Lacks cyclohexyl group | Altered lipophilicity |

| Cyclohexylamine | Lacks pyrrolidine ring | Different chemical properties |

This table illustrates how the distinct structural features contribute to the unique biological activities observed for this compound compared to related compounds .

Applications in Research and Industry

The compound serves multiple roles across various fields:

- Medicinal Chemistry : Used as a building block for synthesizing pharmaceutical agents targeting neurological and inflammatory conditions .

- Organic Synthesis : Acts as a chiral building block in the creation of complex organic molecules .

- Biological Studies : Investigated for its effects on cellular signaling pathways and enzyme interactions .

Q & A

Q. What mechanistic studies are required to differentiate between on-target and off-target effects in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.